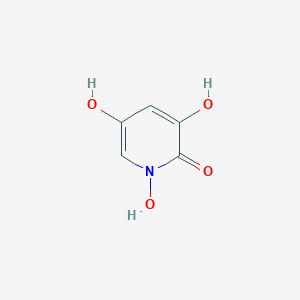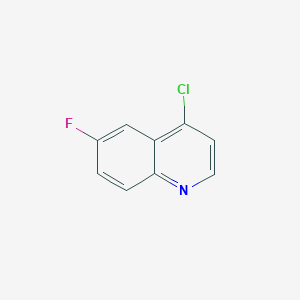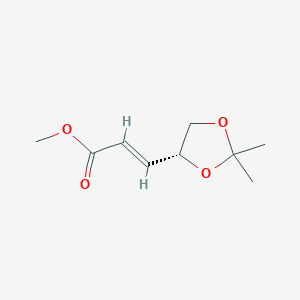
(4R,alphaE)-2,2-Dimethyl-1,3-dioxolane-4-acrylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,alphaE)-2,2-Dimethyl-1,3-dioxolane-4-acrylic acid methyl ester, also known as DMDO-MA, is an organic compound that has been widely used in scientific research. It is a versatile chemical that can be used in various fields of research, including organic synthesis, medicinal chemistry, and materials science.
Scientific Research Applications
(4R,alphaE)-2,2-Dimethyl-1,3-dioxolane-4-acrylic acid methyl ester has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various compounds, including chiral alcohols, ketones, and esters. It has also been used as a building block for the synthesis of polymers and materials. In addition, (4R,alphaE)-2,2-Dimethyl-1,3-dioxolane-4-acrylic acid methyl ester has been used as a catalyst in various reactions, including Michael addition, aldol reaction, and Diels-Alder reaction.
Mechanism of Action
The mechanism of action of (4R,alphaE)-2,2-Dimethyl-1,3-dioxolane-4-acrylic acid methyl ester is not well understood. However, it is believed that (4R,alphaE)-2,2-Dimethyl-1,3-dioxolane-4-acrylic acid methyl ester acts as an electrophilic reagent, reacting with nucleophiles to form adducts.
Biochemical and Physiological Effects:
(4R,alphaE)-2,2-Dimethyl-1,3-dioxolane-4-acrylic acid methyl ester has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic and has low acute toxicity in animal studies. (4R,alphaE)-2,2-Dimethyl-1,3-dioxolane-4-acrylic acid methyl ester has also been shown to be biodegradable and environmentally friendly.
Advantages and Limitations for Lab Experiments
One of the main advantages of (4R,alphaE)-2,2-Dimethyl-1,3-dioxolane-4-acrylic acid methyl ester is its versatility. It can be used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and materials science. (4R,alphaE)-2,2-Dimethyl-1,3-dioxolane-4-acrylic acid methyl ester is also relatively easy to synthesize and has low toxicity. However, (4R,alphaE)-2,2-Dimethyl-1,3-dioxolane-4-acrylic acid methyl ester has some limitations. It is not very stable and can decompose over time. (4R,alphaE)-2,2-Dimethyl-1,3-dioxolane-4-acrylic acid methyl ester is also relatively expensive compared to other reagents.
Future Directions
There are several future directions for (4R,alphaE)-2,2-Dimethyl-1,3-dioxolane-4-acrylic acid methyl ester research. One area of research is the development of new synthetic methods using (4R,alphaE)-2,2-Dimethyl-1,3-dioxolane-4-acrylic acid methyl ester as a reagent or catalyst. Another area of research is the use of (4R,alphaE)-2,2-Dimethyl-1,3-dioxolane-4-acrylic acid methyl ester in the synthesis of new materials, including polymers and nanoparticles. (4R,alphaE)-2,2-Dimethyl-1,3-dioxolane-4-acrylic acid methyl ester could also be used in the development of new drugs and pharmaceuticals. Finally, more studies are needed to understand the mechanism of action and biochemical and physiological effects of (4R,alphaE)-2,2-Dimethyl-1,3-dioxolane-4-acrylic acid methyl ester.
Synthesis Methods
(4R,alphaE)-2,2-Dimethyl-1,3-dioxolane-4-acrylic acid methyl ester can be synthesized through a two-step process. The first step involves the reaction of 2-methyl-2-propen-1-ol with dimethyl carbonate to form 2-methyl-2-propen-1-ol carbonate. The second step involves the reaction of 2-methyl-2-propen-1-ol carbonate with 1,3-dioxolane in the presence of a catalyst to form (4R,alphaE)-2,2-Dimethyl-1,3-dioxolane-4-acrylic acid methyl ester.
properties
CAS RN |
106757-55-5 |
|---|---|
Product Name |
(4R,alphaE)-2,2-Dimethyl-1,3-dioxolane-4-acrylic acid methyl ester |
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.2 g/mol |
IUPAC Name |
methyl (E)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoate |
InChI |
InChI=1S/C9H14O4/c1-9(2)12-6-7(13-9)4-5-8(10)11-3/h4-5,7H,6H2,1-3H3/b5-4+/t7-/m1/s1 |
InChI Key |
VXZZSPHSNBVYHV-SMMXGFFBSA-N |
Isomeric SMILES |
CC1(OC[C@H](O1)/C=C/C(=O)OC)C |
SMILES |
CC1(OCC(O1)C=CC(=O)OC)C |
Canonical SMILES |
CC1(OCC(O1)C=CC(=O)OC)C |
synonyms |
R-METHYL 3-(2,2-DIMETHYL 1,3-DIOXOLANE-4-YL)-TRANS-2-PROPENOATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



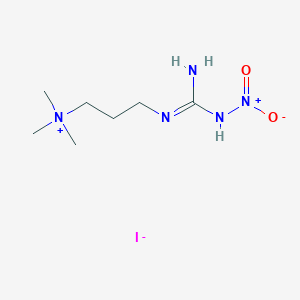
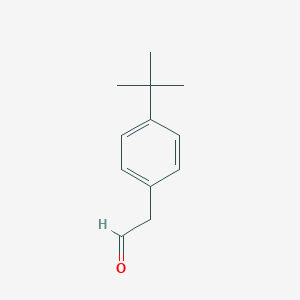




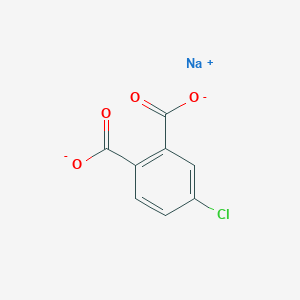

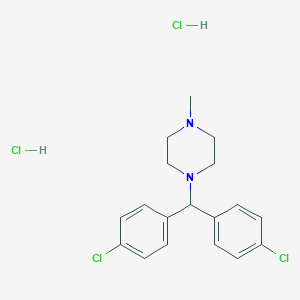
![Methyl 6,6-dimethyl-2,3-diazabicyclo[3.1.0]hex-2-ene-1-carboxylate](/img/structure/B35504.png)

